

# Electronic configuration and magnetic properties of $[\text{Co}(\text{NH}_3)_5\text{Cl}]^{2+}$

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## Compound of Interest

Compound Name: Chloropentaamminecobalt(III)  
chloride

Cat. No.: B12060436

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An In-depth Technical Guide to the Electronic Configuration and Magnetic Properties of Chloridopentaamminecobalt(III) ion,  $[\text{Co}(\text{NH}_3)_5\text{Cl}]^{2+}$

This technical guide provides a comprehensive analysis of the electronic structure and magnetic characteristics of the coordination complex chloridopentaamminecobalt(III),  $[\text{Co}(\text{NH}_3)_5\text{Cl}]^{2+}$ . The content is tailored for researchers, scientists, and professionals in drug development who require a deep understanding of the physicochemical properties of coordination compounds.

## Electronic Configuration

The electronic configuration of the central metal ion in a coordination complex is fundamental to understanding its chemical behavior, including its magnetic properties, reactivity, and spectroscopic signatures. The determination of this configuration for  $[\text{Co}(\text{NH}_3)_5\text{Cl}]^{2+}$  follows a systematic application of crystal field theory.

## Oxidation State of Cobalt

First, the oxidation state of the cobalt ion is determined. The ammonia ( $\text{NH}_3$ ) ligands are neutral (charge of 0), and the chloride ( $\text{Cl}^-$ ) ligand has a charge of -1. The overall charge of the complex ion is +2.

Let the oxidation state of cobalt be 'x'.  $x + 5(0) + 1(-1) = +2$   $x - 1 = +2$   $x = +3$

Thus, the central metal ion is Cobalt(III), or  $\text{Co}^{3+}$ .

## Electron Configuration of $\text{Co}^{3+}$

A neutral cobalt atom (atomic number 27) has the electron configuration  $[\text{Ar}] 3d^7 4s^2$ . Upon ionization to  $\text{Co}^{3+}$ , it loses three electrons, with the two 4s electrons being removed first, followed by one 3d electron. This results in the electron configuration for the  $\text{Co}^{3+}$  ion:  $[\text{Ar}] 3d^6$ .

## Crystal Field Theory and d-Orbital Splitting

In the  $[\text{Co}(\text{NH}_3)_5\text{Cl}]^{2+}$  complex, the  $\text{Co}^{3+}$  ion is surrounded by six ligands (five  $\text{NH}_3$  and one  $\text{Cl}^-$ ) in an approximately octahedral geometry. According to crystal field theory, the electrostatic field created by the ligands removes the degeneracy of the five d-orbitals, splitting them into two distinct energy levels: a lower-energy triplet ( $t_{2g}$ ) and a higher-energy doublet ( $e_g$ ).<sup>[1]</sup>

The magnitude of this energy splitting ( $\Delta_o$ ) is determined by the nature of the ligands. Ammonia is a strong-field ligand, causing a large  $\Delta_o$ , while chloride is a weak-field ligand. Given the presence of five strong-field  $\text{NH}_3$  ligands, the overall ligand field is strong.

For a  $d^6$  ion like  $\text{Co}^{3+}$  in a strong octahedral field, the crystal field splitting energy ( $\Delta_o$ ) is greater than the electron pairing energy ( $P$ ). Consequently, electrons will preferentially occupy the lower-energy  $t_{2g}$  orbitals and pair up before occupying the higher-energy  $e_g$  orbitals. This results in a low-spin complex.<sup>[2][3]</sup> The six d-electrons fill the  $t_{2g}$  orbitals completely, leading to the electronic configuration  $t_{2g}^6 e_g^0$ .<sup>[4][5]</sup>

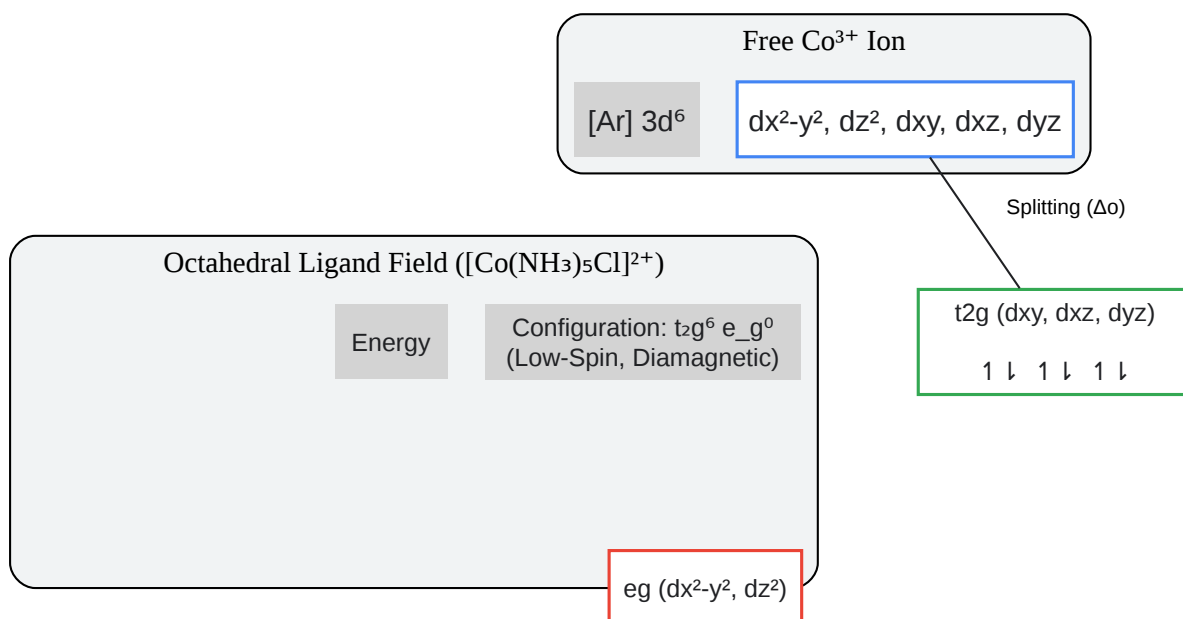
## Data Presentation: Electronic and Magnetic Properties

The key electronic and magnetic properties derived from the analysis are summarized in the table below for clarity and easy reference.

Property	Value / Description
Central Metal Ion	Cobalt (Co)
Oxidation State	+3
d-Electron Configuration of Ion	d <sup>6</sup>
Coordination Geometry	Octahedral
Ligand Field Strength	Strong (dominated by 5 NH <sub>3</sub> ligands)
Spin State	Low-Spin
d-Orbital Occupancy	t <sub>2g</sub> <sup>6</sup> e <sub>g</sub> <sup>0</sup>
Number of Unpaired Electrons (n)	0
Predicted Magnetic Property	Diamagnetic
Spin-Only Magnetic Moment	0.0 Bohr Magnetons (B.M.) <a href="#">[6]</a>

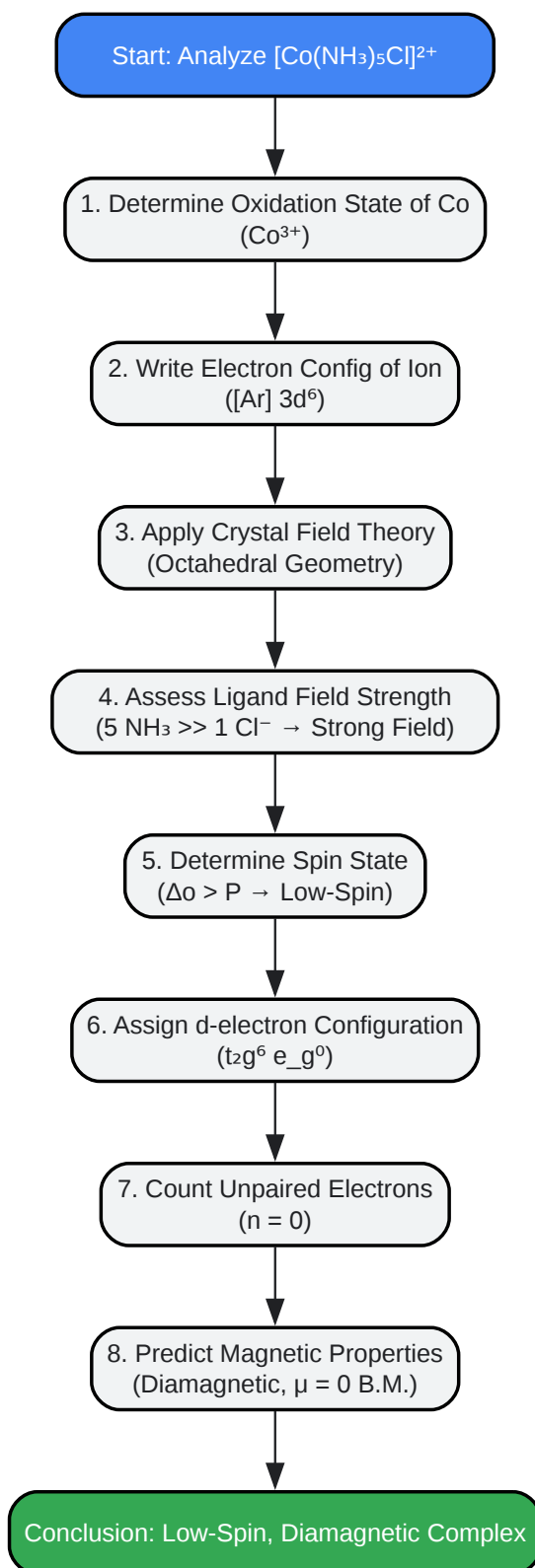
## Visualization of Electronic Structure and Analysis Workflow

Diagrams created using the DOT language provide a clear visual representation of the theoretical concepts and logical processes discussed.



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Caption: Crystal field splitting diagram for a low-spin  $d^6$   $\text{Co}^{3+}$  ion.



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Caption: Workflow for determining electronic and magnetic properties.

## Experimental Protocols

The synthesis of the compound and the measurement of its magnetic properties are key experimental procedures.

### Synthesis of Pentaamminechlorocobalt(III) Chloride, $[\text{Co}(\text{NH}_3)_5\text{Cl}]\text{Cl}_2$

This protocol is a representative procedure based on established methods.<sup>[7][8][9]</sup> Safety Precaution: This procedure involves concentrated acids, ammonia, and an oxidizing agent. It must be performed in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

#### Materials:

- Cobalt(II) chloride hexahydrate ( $\text{CoCl}_2 \cdot 6\text{H}_2\text{O}$ )
- Ammonium chloride ( $\text{NH}_4\text{Cl}$ )
- Concentrated aqueous ammonia ( $\text{NH}_3$ )
- 30% Hydrogen peroxide ( $\text{H}_2\text{O}_2$ )
- Concentrated hydrochloric acid ( $\text{HCl}$ )
- Ice water, Ethanol
- Beakers, Erlenmeyer flask, heating plate with stirring, Büchner funnel, filter paper

#### Procedure:

- In a fume hood, dissolve approximately 6 g of  $\text{NH}_4\text{Cl}$  in 40 mL of concentrated ammonia in a 400 mL beaker.
- With continuous stirring, add 12 g of  $\text{CoCl}_2 \cdot 6\text{H}_2\text{O}$  in small portions to the ammonia solution. A brown slurry will form.

- Slowly and carefully add 10 mL of 30%  $\text{H}_2\text{O}_2$  to the stirring slurry. The addition should be dropwise to control the effervescence.
- After the foaming has ceased, slowly add 30 mL of concentrated HCl. The color of the slurry will change to purple.
- Heat the mixture on a hot plate, maintaining a temperature of approximately  $85^\circ\text{C}$  for 20 minutes with continued stirring.
- Cool the mixture to room temperature and then further cool in an ice bath to maximize crystal precipitation.
- Collect the purple-red crystals of  $[\text{Co}(\text{NH}_3)_5\text{Cl}]\text{Cl}_2$  by vacuum filtration using a Büchner funnel.
- Wash the collected product first with several small portions of ice-cold water, followed by portions of cold ethanol to remove impurities and water.
- Dry the product in an oven at  $100^\circ\text{C}$  for several hours or air-dry to a constant weight.

## Determination of Magnetic Susceptibility

The magnetic property of a compound is experimentally determined by measuring its magnetic susceptibility. The Gouy balance or an Evans balance are common instruments for this purpose.<sup>[10][11]</sup>

Principle: A diamagnetic substance is weakly repelled by a magnetic field, while a paramagnetic substance is weakly attracted.<sup>[11][12]</sup> This interaction causes an apparent change in the mass of the sample when it is placed in a magnetic field. The magnitude of this change is proportional to the magnetic susceptibility of the substance.<sup>[13]</sup>

General Procedure (using an Evans-type Balance):

- Calibration: Calibrate the instrument using a known standard with a well-characterized magnetic susceptibility, such as  $\text{HgCo}(\text{SCN})_4$ .
- Sample Preparation: A sample of the synthesized  $[\text{Co}(\text{NH}_3)_5\text{Cl}]\text{Cl}_2$  is finely ground and packed uniformly into a sample tube of a specific length. The mass of the sample is

accurately recorded.

- **Measurement:** a. The empty sample tube is first placed in the balance, and a reading ( $R_0$ ) is taken. This accounts for the diamagnetism of the tube itself. b. The tube containing the sample is then placed in the balance, and a second reading ( $R$ ) is recorded. c. The length of the sample ( $l$ ) in the tube and its mass ( $m$ ) are recorded.
- **Calculation:** The gram magnetic susceptibility ( $\chi_g$ ) is calculated using the formula specific to the instrument, which generally takes the form:  $\chi_g = (C * l * (R - R_0)) / (10^9 * m)$  Where  $C$  is the calibration constant of the balance.
- **Molar Susceptibility and Correction:** The gram susceptibility is converted to molar susceptibility ( $\chi_M$ ) by multiplying by the molar mass of the compound. A diamagnetic correction is then applied to account for the diamagnetism of the constituent atoms and ligands, yielding the corrected molar susceptibility ( $\chi'_M$ ).
- **Interpretation:** For  $[\text{Co}(\text{NH}_3)_5\text{Cl}]\text{Cl}_2$ , the expected result is a small negative value for  $\chi_g$ , confirming its diamagnetic nature. The corrected molar susceptibility should be approximately zero, corresponding to zero unpaired electrons.

## Conclusion

Based on the principles of crystal field theory, the chloridopentaamminecobalt(III) complex,  $[\text{Co}(\text{NH}_3)_5\text{Cl}]^{2+}$ , is a low-spin  $d^6$  complex. The strong ligand field imposed primarily by the five ammonia ligands leads to the complete pairing of the six d-electrons in the lower energy  $t_{2g}$  orbitals. This  $t_{2g}^6 e_g^0$  electronic configuration results in zero unpaired electrons, rendering the complex diamagnetic with a theoretical spin-only magnetic moment of 0 B.M. Experimental determination of its magnetic susceptibility serves to confirm this theoretical prediction, providing a powerful link between electronic structure and macroscopic physical properties.

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